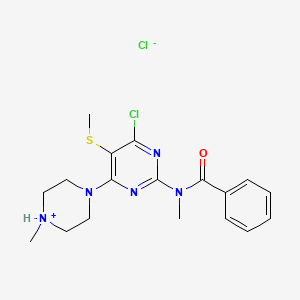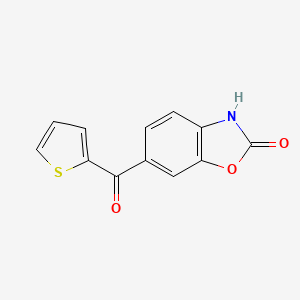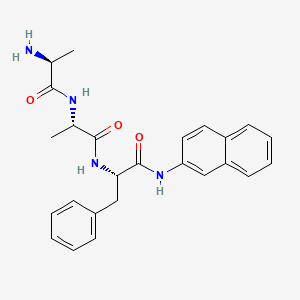
H-Ala-Ala-Phe-betaNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Ala-Ala-Phe-betaNA, also known as L-alanyl-L-alanyl-L-phenylalanine-beta-naphthylamide, is a synthetic tripeptide derivative. This compound is composed of three amino acids: alanine, alanine, and phenylalanine, linked to a beta-naphthylamide group. It is commonly used in biochemical research and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Phe-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-Ala-Ala-Phe-betaNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids and beta-naphthylamide.
Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Substitution: The beta-naphthylamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Alanine, phenylalanine, and beta-naphthylamine.
Oxidation: Hydroxylated phenylalanine derivatives.
Substitution: Various substituted beta-naphthylamide derivatives.
科学研究应用
H-Ala-Ala-Phe-betaNA has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.
Pharmacology: The compound is employed in drug discovery and development to screen for potential inhibitors of proteolytic enzymes.
Molecular Biology: It serves as a tool for investigating protein-protein interactions and peptide binding affinities.
Medical Research: this compound is used in diagnostic assays to detect enzyme activity in biological samples.
作用机制
The mechanism of action of H-Ala-Ala-Phe-betaNA involves its interaction with proteolytic enzymes. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme catalyzes the hydrolysis of the peptide bond, releasing the beta-naphthylamide group. This reaction can be monitored spectrophotometrically, as the beta-naphthylamide group exhibits a characteristic absorbance.
相似化合物的比较
Similar Compounds
H-Ala-Phe-betaNA: A dipeptide derivative with similar applications in enzyme studies.
H-Ala-Ala-betaNA: Another tripeptide derivative used in biochemical research.
H-Phe-betaNA: A single amino acid derivative used as a substrate for protease assays.
Uniqueness
H-Ala-Ala-Phe-betaNA is unique due to its specific amino acid sequence, which provides distinct binding properties and reactivity with certain proteolytic enzymes. This makes it a valuable tool for studying enzyme specificity and kinetics.
属性
分子式 |
C25H28N4O3 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide |
InChI |
InChI=1S/C25H28N4O3/c1-16(26)23(30)27-17(2)24(31)29-22(14-18-8-4-3-5-9-18)25(32)28-21-13-12-19-10-6-7-11-20(19)15-21/h3-13,15-17,22H,14,26H2,1-2H3,(H,27,30)(H,28,32)(H,29,31)/t16-,17-,22-/m0/s1 |
InChI 键 |
FCYZQTHPLNJOIW-HOIFWPIMSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


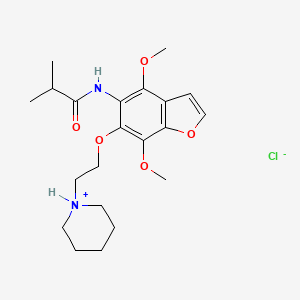

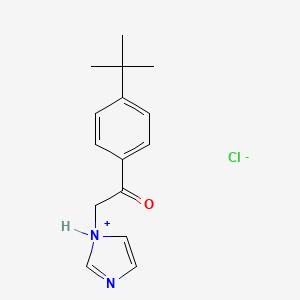
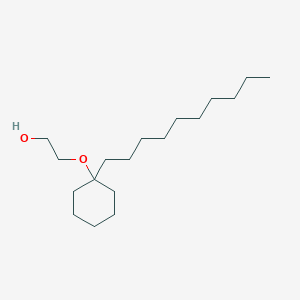

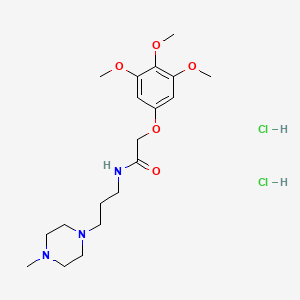

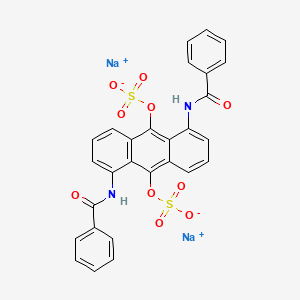
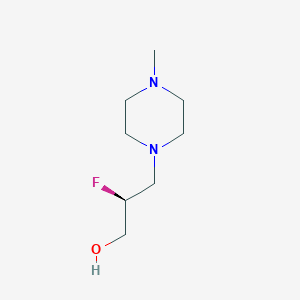
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
